molecular formula C15H10BrNO B1282577 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one CAS No. 20364-59-4

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one

Cat. No.: B1282577
CAS No.: 20364-59-4
M. Wt: 300.15 g/mol
InChI Key: VJUYMVFNCPTYSH-UHFFFAOYSA-N
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Description

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one (CAS: 20364-59-4) is a halogenated 1,4-dihydroquinolin-4-one derivative characterized by a bromine atom at position 6 and a phenyl group at position 2 of the quinoline scaffold. This compound belongs to a class of molecules with demonstrated pharmacological relevance, including antibacterial, anti-inflammatory, and enzyme-inhibitory activities . The 1,4-dihydroquinolin-4-one core is structurally versatile, allowing regioselective modifications that influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

6-bromo-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUYMVFNCPTYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549561
Record name 6-Bromo-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20364-59-4
Record name 6-Bromo-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate brominating agents. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

The biological and chemical properties of 1,4-dihydroquinolin-4-one derivatives are highly sensitive to substituent placement and identity. Key comparisons include:

Halogen Substitution Patterns
  • 6-Bromo vs. In contrast, 8-bromo-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 1019016-29-5) exhibits distinct reactivity due to the proximity of halogens at positions 6 and 8, which may sterically hinder nucleophilic substitution .
  • Bromine vs. However, bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic binding pockets .
Aryl vs. Alkyl Substituents at Position 2
Antibacterial Activity
  • Target Compound: Limited direct data exist for the target compound, but structurally related 3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one derivatives (e.g., APDQ230122) exhibit potent anti-pneumococcal activity with MIC90 values as low as 0.009 μM against Streptococcus pneumoniae .
  • Analogues with Varied Substituents: 6-Bromo-2-ethyl: No explicit antibacterial data reported, but alkyl chains may reduce solubility, limiting bioavailability . 8-Bromo-6-fluoro: Unstudied for antibacterial effects, though fluorination often enhances metabolic stability .
Enzyme Inhibition
  • Phosphoserine Phosphatase (SerB653) Inhibition: APDQ derivatives with 2-phenylamino groups inhibit SerB653 in Porphyromonas gingivalis, a virulence factor.
  • μ-Calpain Inhibition : APDQ compounds also inhibit μ-calpain, a protease involved in neurodegeneration. Bromine’s electron-withdrawing effects may enhance interactions with catalytic cysteine residues .

Biological Activity

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one is a chemical compound categorized under quinoline derivatives, known for their diverse biological and pharmacological activities. Its molecular formula is C15H10BrNO, with a molecular weight of 300.15 g/mol. The presence of the bromine atom in its structure enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with notable antifungal activity against Aspergillus flavus. The half-maximal inhibitory concentration (IC50) values for these activities suggest that the compound could be developed into a potent antimicrobial agent.

OrganismActivity TypeIC50 (µg/mL)
Aspergillus flavusAntifungal1.05
Staphylococcus aureusAntibacterialNot specified

The mechanism of action for 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one involves the inhibition of key enzymes such as DNA gyrase and topoisomerase. These enzymes are crucial for DNA replication and cell division, which explains the compound's potential as an antimicrobial and anticancer agent. By disrupting these processes, the compound can effectively halt the proliferation of pathogenic microorganisms and cancer cells.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies involving various cancer cell lines, including promyelocytic leukemia HL-60 and breast cancer adenocarcinoma MCF-7, have indicated that 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one can induce apoptosis and inhibit cell proliferation. The cytotoxic effects were evaluated using the MTT assay, revealing low micromolar activity against these cancer cells.

Cell LineIC50 (µM)Mechanism of Action
HL-60<0.3Induces apoptosis
MCF-7Not specifiedInhibits cell proliferation

Structure-Activity Relationship (SAR)

The structure of 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one allows for various modifications that can enhance or alter its biological activity. The presence of electron-withdrawing groups like bromine has been linked to increased potency against microbial and cancerous cells. Research has shown that modifications at specific positions on the quinoline ring can significantly impact the compound's efficacy.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that variations in substituents lead to different biological activities:

CompoundKey DifferenceBiological Activity
2-PhenylquinolineNo bromineLower reactivity
6-Chloro-2-phenyl-1,4-dihydroquinolin-4-oneChlorine instead of bromineDifferent activity profile
2-Phenyl-1,4-dihydroquinolin-4-oneLacks halogenReduced antimicrobial properties

Study on Antimicrobial Efficacy

A recent study focused on synthesizing novel quinolone analogs revealed that brominated derivatives like 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one exhibited superior antifungal activity compared to non-brominated counterparts. This study highlighted the importance of halogen substitution in enhancing biological efficacy.

Study on Anticancer Properties

Another investigation assessed the anticancer potential of various quinoline derivatives, including 6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one. The results indicated that this compound significantly inhibited cell growth in HL-60 cells through mechanisms involving DNA damage and apoptosis induction.

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